molecular formula C6H11BrO2S B582327 3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide CAS No. 1227465-51-1

3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide

Cat. No. B582327
M. Wt: 227.116
InChI Key: LLFQAXVALBTPTN-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide” is a chemical compound with the CAS Number: 1227465-51-1 . It has a molecular weight of 227.12 and its linear formula is C6 H11 Br O2 S .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H11BrO2S/c7-4-6-2-1-3-10 (8,9)5-6/h6H,1-5H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides via unconventional methods, leveraging a [1+1+1+1+1+1] annulation process and rongalite as a tethered C-S synthon (Xiang‐Long Chen et al., 2022).
  • It has been involved in reactions with 2-aminovinyl thioketones to yield 2-acylthiophens and other derivatives through cycloaddition processes (J. Meslin et al., 1975).
  • Studies show its reactivity with isoprene and 1,4-diphenyl-1,3-butadiene to form 3,4-dihydro-2H-thiopyran derivatives (T. Karakasa & S. Motoki, 1980).

Synthesis Methods and Applications

  • It is used in multigram scale synthesis processes of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, beneficial in creating functionalized cyclic sulfones as building blocks for new biologically active compounds (R. M. Chabanenko et al., 2018).
  • Its ionization constants have been determined, aiding in understanding its chemical behavior and potential applications (G. Gaviraghi & G. Pagani, 1973).

Advanced Chemical Analysis

  • An in-depth study using Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT) on the compound has provided insights into the structures, energies, and conformational preferences of its conformers and rotamers (F. Freeman et al., 2002).
  • Research on bromination under ionic and radical conditions has led to discoveries about the compound’s transformation and potential for antibacterial and antimycotic activities (O. Caputo et al., 1979).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-(bromomethyl)thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFQAXVALBTPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212318
Record name 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide

CAS RN

1227465-51-1
Record name 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide
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URL https://commonchemistry.cas.org/detail?cas_rn=1227465-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1lambda6-thiane-1,1-dione
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